Methyl rosinate

Description

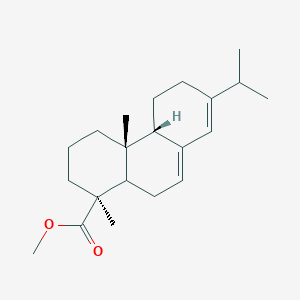

Structure

3D Structure

Properties

CAS No. |

68186-14-1 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18?,20-,21+/m1/s1 |

InChI Key |

OVXRPXGVKBHGQO-GAUHOVIDSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OC)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |

physical_description |

Amber viscous liquid with an odor of rosin; [Pinova MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Methyl Rosinate

Direct Esterification of Rosin (B192284) with Methanol (B129727)

The most common method for synthesizing methyl rosinate is the direct esterification of rosin with methanol. Rosin, a complex mixture of resin acids, reacts with methanol in the presence of a catalyst to form this compound and water. The general reaction is reversible, necessitating strategies to drive the equilibrium towards the product side, such as using an excess of methanol or removing the water produced during the reaction.

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of the esterification reaction. Catalytic systems for this compound synthesis can be broadly categorized into homogeneous and heterogeneous approaches, with ongoing research into advanced catalytic materials.

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and good contact with the reactants. nih.gov These catalysts are typically strong acids that can effectively protonate the carboxylic acid group of the resin acids, facilitating nucleophilic attack by methanol.

Commonly used homogeneous catalysts include Brønsted acids such as sulfuric acid and p-toluenesulfonic acid (PTSA). redalyc.orgmdpi.com For instance, using sulfuric acid as a catalyst can lead to high yields of this compound. redalyc.org One patented method describes the use of concentrated sulfuric acid (≥98%) for the esterification of rosin with methanol, reporting a significant increase in reaction speed. google.com While effective, homogeneous catalysts present challenges in separation from the product mixture, which can lead to corrosion issues and product contamination, necessitating additional purification steps. researchgate.net

To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of solid, heterogeneous catalysts. These catalysts are in a different phase from the reactants and products, allowing for easier separation and potential for reuse, which is economically and environmentally advantageous. researchgate.net Both acidic and basic heterogeneous catalysts have been explored for the synthesis of this compound.

Basic Heterogeneous Catalysts: Contrary to many esterification reactions that are acid-catalyzed, the esterification of rosin with methanol has shown to be effectively promoted by basic solid catalysts. scielo.org.co A study evaluating various heterogeneous catalysts found that basic materials were active, while acidic ones were not under the tested mild conditions. scielo.org.co A low-cost, calcium-based material, primarily composed of calcium carbonate and calcium hydroxide (B78521), demonstrated the best performance, achieving a 55% conversion of rosin at 64°C and atmospheric pressure. scielo.org.coresearchgate.net The strength of the basic sites appears to be a critical factor influencing catalytic activity. researchgate.net Other basic metal oxides like magnesium oxide have also been tested, showing some catalytic activity. scielo.org.coresearchgate.net

Acidic Heterogeneous Catalysts and Metal Oxides: While some studies report inactivity of acidic catalysts under certain mild conditions, others have successfully employed solid acid catalysts, often at higher temperatures. Metal oxides such as zinc oxide (ZnO), titanium dioxide (TiO₂), and alumina (B75360) (Al₂O₃) have been used as heterogeneous catalysts for rosin esterification, achieving conversions of up to 30%. scielo.org.coresearchgate.net ZnO, in particular, has been noted for its catalytic effectiveness due to its Lewis acidity. sci-hub.se Research has also explored supporting these metal oxides on various materials to enhance their catalytic performance and stability. For example, ZnO supported on a fluid catalytic cracking catalyst residue (ZnO/FC3R) was used for the esterification of rosin with methanol under subcritical CO₂ conditions, achieving a high conversion of approximately 97%. scielo.org.co

The quest for more efficient and robust catalysts has led to the investigation of advanced materials like zeolites and functionalized supports.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined porous structures, high surface areas, and tunable acidity, making them promising catalysts for various organic reactions, including esterification. mdpi.commdpi.com ZSM-5 is a type of zeolite that has been identified as a suitable catalyst for rosin esterification due to its high-temperature tolerance, high activity, and reusability. mdpi.com The modification of zeolites, for instance by incorporating metals like Lanthanum (La) into the ZSM-5 structure (La-ZSM-5), has been shown to increase the acid value and the esterification rate in reactions with other alcohols like glycerol (B35011). mdpi.com

Functionalized Supports: Functionalizing solid supports with acidic groups is another strategy to create effective heterogeneous catalysts. For example, p-toluenesulfonic acid (PTSA) has been incorporated into mesoporous silica (B1680970) (MCM-41) to create a solid acid catalyst. This catalyst, PTSA/ZrO₂/Mo-MCM-41, demonstrated high activity in the esterification of rosin with methanol, achieving an 88% conversion at 220°C. mdpi.comscielo.org.co Similarly, Fe₃O₄-supported ZnO has been developed as a magnetically separable catalyst for the esterification of rosin with pentaerythritol, showcasing excellent catalytic performance and stability. sci-hub.se These functionalized materials combine the high catalytic activity of acidic species with the practical advantages of a solid support.

Optimization of Reaction Parameters

The efficiency of this compound synthesis is significantly influenced by various reaction parameters, primarily temperature and pressure. Optimizing these conditions is crucial for maximizing yield and reaction rate while minimizing energy consumption and side reactions.

Temperature: Temperature plays a critical role in the esterification of rosin. Generally, an increase in temperature enhances the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration and decarboxylation of the resin acids, and can also impact the stability of the final product.

The optimal temperature range for this compound synthesis varies depending on the catalytic system used.

For homogeneous catalysis with sulfuric acid, a temperature range of 80-95°C has been reported to be effective, leading to a significant increase in reaction speed. google.com

With basic heterogeneous catalysts like a calcium-based material, milder temperatures of around 64°C have been successfully employed, achieving a 55% conversion. scielo.org.coresearchgate.net

Advanced catalytic systems often require higher temperatures to achieve high conversions. For instance, the esterification using ZnO/FC3R under subcritical CO₂ was conducted at 220°C, resulting in a 97% conversion. scielo.org.co Similarly, the use of PTSA functionalized MCM-41 required a temperature of 220°C to reach an 88% conversion. scielo.org.co

The following table summarizes the effect of temperature on rosin conversion with different catalysts:

| Catalyst System | Temperature (°C) | Reaction Time (h) | Rosin Conversion (%) | Source(s) |

| Calcium-based | 64 | 3.5 | 55 | scielo.org.coresearchgate.net |

| Sulfuric Acid | 80-95 | 12-15 | - | google.com |

| ZnO/FC3R (subcritical CO₂) | 220 | 5 | ~97 | scielo.org.co |

| PTSA/ZrO₂/Mo-MCM-41 | 220 | 5 | 88 | mdpi.comscielo.org.co |

Pressure: The direct esterification of rosin with methanol is typically carried out at atmospheric pressure, especially when using lower boiling point alcohols like methanol at temperatures around its boiling point (64.7°C). scielo.org.coresearchgate.net Operating at atmospheric pressure simplifies the reactor design and reduces operational costs.

However, in some cases, the reaction is conducted under different pressure conditions. For instance, the use of subcritical CO₂ as an auxiliary catalyst with ZnO/FC3R involves elevated pressure, which can improve mass transfer. scielo.org.co Vacuum conditions may be applied during the purification step to remove unreacted methanol and water, driving the reaction to completion and obtaining a high-purity product. google.com One method describes a vacuum pumping step at 280-300°C after the initial reaction to obtain the final this compound product. google.com The influence of pressure on the kinetics of the esterification reaction itself is not as extensively studied as the effect of temperature.

Solvent Effects and Solvent-Free Reaction Systems

The synthesis of this compound via the esterification of rosin with methanol has been investigated under various solvent conditions and in solvent-free systems. The choice of solvent can influence reaction efficiency, however, research indicates that solvent-free systems are often preferred to avoid complex separation processes and reduce environmental impact. scielo.org.co

In a study evaluating different solvents for the esterification of rosin using a calcium-based catalyst, a marginal increase in rosin conversion (approximately 5%) was observed when using ethyl alcohol compared to the solvent-free reaction. scielo.org.co Conversely, other solvents such as acetone (B3395972) and isopropyl alcohol resulted in lower conversions than the solvent-free system. scielo.org.co Toluene has also been used as a solvent in these reactions. scielo.org.coredalyc.org

Solvent-free reaction systems have demonstrated high efficacy under optimized conditions. For instance, using a ZnO/SFCCR catalyst with subcritical CO2 as an auxiliary catalyst, a conversion rate of about 97% was achieved at 220°C in a solvent-free environment. redalyc.orgmdpi.com Another study reported a 55% conversion of rosin with complete selectivity to methyl esters under mild, solvent-free conditions (64°C) using a calcium-based heterogeneous catalyst. scielo.org.coredalyc.orgresearchgate.net The desirability of solvent-free synthesis lies in process simplification and cost reduction by eliminating the need for subsequent solvent separation. scielo.org.co

Table 1: Effect of Solvent on Rosin Esterification Conversion

| Solvent System | Catalyst | Relative Conversion Rate | Reference |

|---|---|---|---|

| Ethyl Alcohol | Calcium-based | Slight increase vs. solvent-free | scielo.org.co |

| Acetone | Calcium-based | Lower than solvent-free | scielo.org.co |

| Isopropyl Alcohol | Calcium-based | Lower than solvent-free | scielo.org.co |

| Solvent-Free | Calcium-based | Baseline (55% conversion) | scielo.org.coresearchgate.net |

| Solvent-Free with subcritical CO₂ | ZnO/SFCCR | High (97% conversion) | mdpi.com |

Reactant Molar Ratios and Catalyst Loading

The efficiency of this compound synthesis is significantly influenced by the molar ratio of reactants (rosin to methanol) and the amount of catalyst used. As the esterification of rosin acids with methanol is a 1:1 stoichiometric reaction, an excess of methanol is typically employed to shift the reaction equilibrium towards the formation of the methyl ester product. scielo.org.co

Research has explored various molar ratios and catalyst loadings to optimize conversion rates. In one study using a calcium-based material, a rosin to methyl alcohol molar ratio of 1:187 and a catalyst loading of 40% by weight with respect to rosin yielded a 55% conversion at 64°C after 3.5 hours. scielo.org.coredalyc.org A similar study used a molar ratio of 1:186. redalyc.org The use of heterogeneous catalysts, such as the calcium-based material, magnesium oxide, titanium dioxide, and alumina, is crucial for the reaction, as basic materials have been shown to be active where acid catalysts were not. researchgate.net The strength of the basic sites on the catalyst, such as those provided by calcium carbonate and calcium hydroxide phases, appears to be an important factor in its activity. mdpi.comresearchgate.net

Higher conversion rates have been achieved under more intense conditions. For example, a 97% conversion was obtained using a ZnO/SFCCR catalyst in a solvent-free system at 220°C over 5 hours. redalyc.orgmdpi.com Another approach using a PTSA/ZrO2/Mo-MCM-41 mesoporous molecular sieve catalyst resulted in an 88.2% esterification rate. mdpi.comresearchgate.net These findings highlight that the optimization of reactant ratios and catalyst loading is key to achieving high yields in this compound production. mdpi.com

Table 2: Influence of Reactant Ratio and Catalyst on this compound Synthesis

| Catalyst System | Catalyst Loading | Rosin:Methanol Molar Ratio | Temperature | Time (h) | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|---|

| Calcium-based | 40 wt% | 1:187 | 64°C | 3.5 | 55 | scielo.org.coredalyc.org |

| ZnO/SFCCR + subcritical CO₂ | Not specified | Not specified | 220°C | 5 | ~97 | redalyc.orgmdpi.com |

| PTSA/ZrO₂/Mo-MCM-41 | Not specified | Not specified | 220°C | 5 | 88.2 | mdpi.comresearchgate.net |

| Magnesium oxide, Titanium dioxide, Alumina | Not specified | Not specified | 64°C | 3.5 | Up to 30 | researchgate.net |

Reaction Kinetics and Mechanism Studies

The esterification of rosin to form this compound is a reversible reaction where the carboxylic acid groups of the various resin acids (e.g., abietic, dehydroabietic, neoabietic) react with methanol to produce the corresponding methyl esters and water. scielo.org.comdpi.com The general mechanism involves the reaction of the hydroxyl group from methanol with the acid group of rosin. mdpi.com To drive the reaction to completion, an excess of the alcohol reactant is used, and the water by-product is often removed. mdpi.com

Kinetic studies are essential for optimizing reaction conditions and reactor design. nih.gov While specific, detailed kinetic models for this compound synthesis are not extensively published in the provided context, the principles of esterification kinetics apply. Such reactions are often described using models like the Langmuir-Hinshelwood, Eley-Rideal (E-R), or LHHW (Langmuir-Hinshelwood-Hougen-Watson) mechanisms, particularly in heterogeneous catalysis. nih.gov For other esterification processes, second-order kinetic models have been successfully applied. mdpi.com The development of a mathematical correlation between the reaction rate and key parameters like temperature, pressure, and reactant concentrations is the primary goal of these studies. nih.gov

The catalytic mechanism depends on the type of catalyst used. In the case of basic heterogeneous catalysts like calcium oxide, the strength of the basic sites plays a crucial role in the catalyst's activity. scielo.org.coresearchgate.net For acid-catalyzed reactions, such as those using p-toluenesulfonic acid (PTSA) incorporated into a molecular sieve, the acidic centers facilitate the esterification. redalyc.orgresearchgate.net

Post-Esterification Chemical Modifications of this compound

Hydrogenation Processes for Saturated this compound Derivatives

This compound can undergo post-esterification modification, with hydrogenation being one of the most significant processes. This involves the catalytic addition of hydrogen to the rosin ester molecule, which saturates the double bonds present in the resin acid structure. ontosight.aigoogle.com The resulting product, known as methyl hydrogenated rosinate, is a liquid resin with markedly improved stability. ontosight.aiforeverest.netsynthomer.com

The primary benefit of hydrogenation is a significant increase in the molecule's resistance to oxidation and aging. foreverest.netsynthomer.comspecialchem.comspecialchem.com This enhancement makes the derivative more stable, especially against degradation from air and UV light, which is crucial for applications requiring long-term performance and color stability. ontosight.ai The hydrogenation process can be controlled to yield either partially or fully hydrogenated products, allowing for tailored properties. google.com This modification also results in a product with a lighter color and a milder, more consistent odor, often achieved through a special steam purification or sparging treatment post-hydrogenation. foreverest.netsynthomer.comthegoodscentscompany.com Methyl hydrogenated rosinate is characterized as a light amber, viscous liquid or semi-solid. foreverest.netchemicalbull.com

Isomerization Reactions of this compound Components

Isomerization is a key reaction for the resin acids that constitute rosin. google.com These reactions typically occur at the double bonds within the molecular structure. google.com While isomerization is more commonly discussed as a transformation of the rosin feedstock before esterification, the principles are relevant to the components within this compound. scispace.com The various resin acids in rosin, such as levopimaric, abietic, palustric, and neoabietic acids, are isomers that can interconvert, especially when heated. redalyc.org

Studies suggest that an initial isomerization of the rosin feedstock can help to homogenize the properties of the final ester products. scispace.com For example, research indicates that molecules derived from levopimaric and abietic acids possess the most favorable thermal properties. scispace.com Therefore, promoting the isomerization of other resin acids into these forms before or during esterification could lead to a this compound product with more uniform and desirable characteristics, such as a lower melting point. scispace.com

Oxidation and Other Functionalization Reactions

The double bonds in the resin acid moiety of this compound make it susceptible to oxidation, a reaction that can be undesirable as it may lead to degradation. google.comgoogle.com However, this reactivity also allows for a variety of deliberate functionalization reactions to produce novel derivatives.

One example of functionalization involves reacting this compound with paraformaldehyde. The resulting product can then be further reacted with metal compounds, such as manganese acetate (B1210297), at temperatures around 100°C to yield a clear, homogeneous manganese resinate that is soluble in petroleum naphtha. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to this compound production is centered on creating more environmentally benign and economically viable processes. researchgate.net Key to this is the focus on sustainable feedstocks and optimizing reaction conditions to improve efficiency and reduce waste.

Sustainable Feedstock Utilization

A cornerstone of green chemistry is the use of renewable feedstocks, and this compound production is well-aligned with this principle. researchgate.netpmarketresearch.com The primary raw material, rosin, is a natural and renewable resource, making it an attractive alternative to petroleum-based materials. chemicalbull.commdpi.com

Rosin is a solid form of resin obtained from pines and other coniferous trees. researchgate.net It is primarily composed of a mixture of diterpene resin acids, such as abietic acid and pimaric acid. researchgate.netredalyc.org There are three main types of rosin, distinguished by their extraction method:

Gum rosin: Obtained by tapping living pine trees. researchgate.net

Wood rosin: Extracted from the stumps of pine trees. researchgate.net

Tall oil rosin: A byproduct of the Kraft process used in paper pulp production. researchgate.netatamanchemicals.com

The utilization of these natural and renewable sources positions this compound as a product with strong green credentials. gavinpublishers.com

Another significant sustainable feedstock is tall oil, a byproduct of the paper pulping industry. atamanchemicals.comontosight.ai Crude tall oil is a mixture of fatty acids, rosin acids, and other neutral compounds. atamanchemicals.com Distillation of crude tall oil yields tall oil fatty acids (TOFA) and tall oil rosin (TOR). atamanchemicals.comresearchgate.net TOFA can be esterified with methanol to produce tall oil fatty acid methyl esters (TOFAME), which have applications as biofuels and in the production of various chemicals. ontosight.airesearchgate.net This use of a byproduct from another industry exemplifies the green chemistry principle of waste valorization.

The main resin acids found in rosin are readily esterified to produce this compound. redalyc.org The specific composition of the rosin, which varies depending on the source, will influence the final distribution of the esterification products. redalyc.org

Waste Minimization and Process Efficiency

A key focus in the green synthesis of this compound is the development of processes that are both efficient and minimize the generation of waste. This aligns with the principles of atom economy and reducing the use of auxiliary substances like solvents. acs.orgskpharmteco.com

Traditional esterification reactions often rely on homogeneous acid catalysts, which can be corrosive, difficult to separate from the reaction mixture, and environmentally problematic. mdpi.com Research has increasingly focused on the use of heterogeneous catalysts to overcome these challenges.

One study investigated the esterification of rosin with methyl alcohol using various heterogeneous catalysts. scielo.org.co It was found that basic materials, in contrast to acidic ones, were active in promoting the reaction. scielo.org.coresearchgate.net A low-cost, calcium-based material, primarily composed of calcium carbonate and calcium hydroxide, demonstrated the best performance. scielo.org.coresearchgate.net This catalyst achieved a 55% conversion of rosin with complete selectivity to methyl esters under mild conditions (atmospheric pressure, 64°C, and 3.5 hours) and, importantly, without the need for a solvent. scielo.org.coresearchgate.net The ability to conduct the reaction without a solvent is a significant step towards a greener process, as it eliminates the energy and resources required for solvent separation and reduces waste. scielo.org.co

Other heterogeneous catalysts, such as magnesium oxide, titanium dioxide, and alumina, have also been shown to be active, achieving conversions of up to 30%. scielo.org.coresearchgate.net The use of these solid catalysts simplifies product purification and allows for potential catalyst recycling, further enhancing the process's green credentials.

Further research has explored different catalytic systems to improve reaction efficiency. For instance, ZnO supported on a fluid catalytic cracking catalyst has been used for the esterification of rosin with methyl alcohol in a subcritical CO2 environment, achieving a conversion of approximately 97% at 220°C in 5 hours without a solvent. scielo.org.co Another approach involved incorporating p-toluenesulfonic acid into a mesoporous silica support (MCM-41), which resulted in an 88% conversion at 220°C after 5 hours. scielo.org.co

The following table summarizes the findings of various catalytic systems used in the synthesis of this compound, highlighting the reaction conditions and resulting conversion rates.

Catalytic Systems for this compound Synthesis

| Catalyst | Reactants | Temperature (°C) | Time (h) | Solvent | Conversion (%) |

|---|---|---|---|---|---|

| Calcium-based material | Rosin, Methyl alcohol | 64 | 3.5 | None | 55 |

| Magnesium oxide | Rosin, Methyl alcohol | - | - | - | ~30 |

| Titanium dioxide | Rosin, Methyl alcohol | - | - | - | ~30 |

| Alumina | Rosin, Methyl alcohol | - | - | - | ~30 |

| ZnO/FC3R | Rosin, Methyl alcohol | 220 | 5 | None (subcritical CO2) | ~97 |

These research findings demonstrate a clear trend towards the development of more sustainable and efficient methods for this compound synthesis. By focusing on renewable feedstocks and innovative catalytic processes, the chemical industry can reduce its environmental footprint while producing valuable bio-based products.

Chemical Structure, Spectroscopic Characterization, and Analytical Assessment

Molecular Structure Elucidation of Methyl Rosinate and its Isomers

This compound is the methyl ester of rosin (B192284), also known as colophony. Rosin itself is not a single compound but a complex mixture of resin acids, which are tricyclic diterpene carboxylic acids. redalyc.org Consequently, "this compound" refers to a mixture of the methyl esters of these various resin acids. redalyc.orgthegoodscentscompany.com The exact composition of this compound depends on the source of the rosin (e.g., gum rosin, tall oil rosin) and any subsequent processing, such as hydrogenation. redalyc.orgchemicalbull.com

Methyl Abietate : As the methyl ester of abietic acid, this is often a principal component. Its structure features a conjugated diene system within the tricyclic framework, which is a key site for chemical reactivity. redalyc.orgnist.gov

Methyl Dehydroabietate : This ester is derived from dehydroabietic acid. It is characterized by an aromatic C-ring, which makes it more stable against oxidation compared to isomers with conjugated double bonds. wikipedia.org Its molecular formula is C21H30O2, and its molecular weight is 314.46 g/mol . wikipedia.org

Methyl Dihydroabietate : This term typically refers to the esters of dihydroabietic acids, which are formed by the hydrogenation of rosin. chemicalbull.comnih.gov This process saturates one of the double bonds of the abietane (B96969) structure, leading to increased thermal and oxidative stability. thegoodscentscompany.com The resulting product is often referred to as a methyl hydrogenated rosinate. nih.govfragranceconservatory.com

The fundamental structure of these compounds is a diterpenoid skeleton, which provides the resinous character, while the methyl ester group imparts properties distinct from the parent carboxylic acids, such as lower melting points and increased solubility in nonpolar solvents. redalyc.orgforeverest.net

Advanced Spectroscopic and Chromatographic Techniques

A suite of advanced analytical methods is employed to determine the composition, purity, and structure of this compound and its constituent esters.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the qualitative and quantitative analysis of this compound. emerypharma.com Because resin acids themselves are often not volatile enough for direct GC analysis, they are converted into their more volatile methyl ester derivatives for analysis. emerypharma.comnih.gov This makes GC-MS exceptionally well-suited for analyzing this compound mixtures directly.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the different methyl ester isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. emerypharma.com

The resulting total ion chromatogram (TIC) shows peaks corresponding to the different separated esters. By comparing the retention times of these peaks and the fragmentation patterns in their mass spectra to those of known standards or spectral libraries (like NIST), the individual components (e.g., methyl abietate, methyl dehydroabietate) can be identified and their relative concentrations determined. emerypharma.comfrontiersin.org This allows for a detailed compositional analysis of the this compound mixture and an assessment of its purity. nih.gov

Table 1: Representative GC-MS Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or similar) nih.gov |

| Injection Mode | Split |

| Inlet Temperature | ~260°C frontiersin.org |

| Oven Program | Initial hold at a lower temperature, followed by a ramp to a final temperature (e.g., 60°C ramped to 260°C) frontiersin.org |

| Carrier Gas | Helium publications.gc.ca |

| MS Ionization Mode | Electron Ionization (EI) emerypharma.com |

| Mass Range | e.g., 35-450 amu frontiersin.org |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in this compound. The key transformation observed when rosin is converted to this compound is the esterification of the carboxylic acid group (-COOH) to a methyl ester group (-COOCH3).

The FT-IR spectrum of the parent rosin shows a broad absorption band characteristic of the O-H stretch of the carboxylic acid's hydroxyl group, typically around 3300-2500 cm⁻¹. researchgate.net Upon successful esterification to this compound, this broad O-H band disappears and is replaced by sharp peaks characteristic of the ester.

Key identifying peaks in the FT-IR spectrum of this compound include:

An intense band for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1725-1745 cm⁻¹. researchgate.netjournalajacr.com

A sharp peak assigned to the stretching vibration of the C-O bond of the ester group, which is often found near 1244 cm⁻¹. researchgate.net

Peaks corresponding to the C-H stretching and bending of the methyl group (CH3) and the hydrocarbon backbone. journalajacr.com

By comparing the spectrum of a reaction product to that of the starting rosin and a commercial standard, FT-IR can effectively confirm the conversion to the methyl ester. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester C=O | ~1727 cm⁻¹ researchgate.net | Carbonyl Stretch |

| Ester C-O | ~1244 cm⁻¹ researchgate.net | Stretch |

| Methyl CH₃ | ~1436 cm⁻¹ journalajacr.com | Asymmetric Bend |

| Methoxy O-CH₃ | ~1197 cm⁻¹ journalajacr.com | Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules, making it invaluable for the definitive structural elucidation of this compound isomers. rsc.orgmsu.edu Both ¹H (proton) and ¹³C NMR are used to map the carbon and hydrogen framework of the esters.

In a typical ¹H NMR spectrum of a rosin methyl ester, distinct signals (resonances) appear at different chemical shifts (measured in parts per million, ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS). rsc.orgdocbrown.info

A sharp singlet peak corresponding to the three protons of the methyl ester group (-OCH3) is a key diagnostic signal.

Signals for the protons on the tricyclic skeleton appear in various regions, with their chemical shifts and splitting patterns (multiplicity) providing information about their chemical environment and neighboring protons. docbrown.info

Protons on double bonds (vinylic protons) or on an aromatic ring (in dehydroabietate) will resonate at characteristic downfield positions.

¹³C NMR spectroscopy provides complementary information by showing a distinct peak for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the ester group is particularly characteristic. Together, ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques, allow for the unambiguous assignment of the structure of individual isomers within a this compound sample. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, such as the esterification of rosin to form this compound. libretexts.orgwisdomlib.org

To monitor the reaction, small samples (aliquots) are taken from the reaction mixture at different time intervals and spotted onto a TLC plate. libretexts.orgrsc.org Typically, three lanes are used:

Reactant Lane : A spot of the starting material (rosin).

Reaction Mixture Lane : A spot of the aliquot from the reaction.

Co-spot Lane : A spot containing both the starting material and the reaction mixture. libretexts.org

The plate is then developed in a suitable solvent system (mobile phase). Since the product (this compound) is less polar than the reactant (rosin acid), it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction is observed by the gradual disappearance of the reactant spot and the appearance and intensification of the product spot in the reaction mixture lane. libretexts.org The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. libretexts.orgrsc.org The co-spot helps to definitively identify the reactant spot in the mixture, even if the Rf values are very close. rochester.edu

Morphological Characterization (e.g., Scanning Electron Microscopy for Rosinate-based Composites)

Scanning Electron Microscopy (SEM) is a vital imaging technique for characterizing the morphology, or microstructure, of rosinate-based composites and materials. SEM provides high-resolution, three-dimensional images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition.

In the context of rosinate-based materials, SEM is employed for several key assessments:

Particle and Fiber Analysis: For composites containing rosin-based particles or fibers, SEM can be used to visualize their size, shape, and distribution within the polymer matrix. For instance, studies on rosin microparticles have used SEM to observe their spherical morphology and uniformity.

Dispersion and Compatibility: SEM is crucial for evaluating how well different components are mixed in a composite. For example, in a rosin-limonene copolymer filled with clay nanoparticles, SEM can be used to assess the dispersion of the clay within the polymer matrix. researchgate.net

Interfacial Adhesion: The technique allows for the examination of the interface between the rosin-based matrix and any reinforcing fillers. Good interfacial adhesion is critical for the mechanical properties of a composite, and SEM can reveal gaps or voids that indicate poor bonding.

Fracture Analysis: By examining the fracture surface of a tested composite sample, SEM can provide insights into the failure mechanism, such as whether it was brittle or ductile, and how cracks propagated through the material.

These morphological insights are essential for understanding how the microstructure of rosinate-based materials influences their macroscopic properties and performance in various applications.

Advanced Applications in Materials Science and Polymer Chemistry

Methyl Rosinate as a Bio-based Monomer and Oligomer in Polymer Synthesis

The abundance and renewable nature of rosin (B192284) make its derivatives, like this compound, attractive candidates for creating more sustainable polymers. researchgate.net The unique chemical structure of rosin, featuring reactive double bonds and a carboxyl group, allows for its modification into monomers that can be polymerized. researchgate.netresearchgate.net These rosin-based monomers can introduce desirable properties such as thermal stability, rigidity, and hydrophobicity into the final polymer. researchgate.net

Rosin-derived macromonomers can be copolymerized with conventional synthetic monomers to create novel materials that blend bio-based content with tailored performance characteristics. For instance, maleic rosin, a derivative of rosin, can be reacted with hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) to form a macromonomer. This rosin-based monomer can then undergo radical polymerization with monomers like styrene (B11656) (St) and methyl methacrylate (MMA). researchgate.net

The incorporation of the rosin moiety into the polymer backbone significantly influences the final properties. Research has shown that as the content of the maleic rosin-based macromonomer increases in copolymers with styrene and methyl methacrylate, the thermal stability of the resulting copolymer is enhanced. researchgate.net This demonstrates the potential of using rosin derivatives to improve the performance of common plastics. Similarly, other bio-based monomers are being copolymerized with standard petroleum-based acrylic monomers to produce film-forming latexes, highlighting a broader trend towards sustainable polymer production. upce.cz

Table 1: Effects of Rosin-Macromonomer on Copolymer Properties

| Property | Observation with Increasing Rosin-Monomer Content | Reference |

|---|---|---|

| Thermal Stability | Increased | researchgate.net |

| Solubility (in toluene) | Initially dissolves, then swells at higher concentrations | researchgate.net |

Beyond copolymers, monomers derived from rosin can be used to synthesize homopolymers. A method has been reported to prepare high molecular weight renewable homopolymers from monomers derived from dehydroabietic alcohol, a rosin derivative. researchgate.net This was achieved through a controlled "living" ring-opening metathesis polymerization (ROMP), yielding polymers with molecular weights up to approximately 500 kg/mol . These homopolymers exhibit excellent thermal stability and thermoplastic properties. researchgate.net

The structure of rosin also lends itself to the creation of crosslinked, three-dimensional polymer networks. researchgate.net The presence of multiple reactive sites in certain rosin derivatives allows them to act as crosslinking agents, forming rigid thermosetting materials. This capability is crucial for applications requiring high durability and structural integrity.

Rosinate-Modified Polymers and Resins

This compound and its hydrogenated form are widely used as additives to modify the properties of existing polymer systems. chemicalbull.com Their compatibility with a wide range of polymers, including natural and synthetic rubbers, acrylics, and polyolefins, makes them highly versatile. chemicalbull.com

Methyl hydrogenated rosinate functions effectively as a plasticizer, an additive that increases the flexibility and durability of a material. chemicalbull.comforeverest.net It is employed in various polymer systems to enhance their processing characteristics and flow. chemicalbull.com In rubber compounds, it acts as both a tackifier and a plasticizer, improving processing and aging properties. chemicalbull.com The addition of plasticizers to rosin-based film formulations has been shown to increase film elongation and decrease the Young's modulus, making the films more flexible and less brittle. foreverest.net

As a rheology modifier, this compound helps to control the flow characteristics of liquid systems. This is particularly useful in printing inks, where it serves as a flow control agent to improve viscosity and printability. chemicalbull.com

Table 2: Functional Properties of this compound in Polymeric Systems

| Function | Application/System | Effect | Reference(s) |

|---|---|---|---|

| Plasticizer | Rubber compounds, Polymer systems, Adhesives | Increases flexibility, improves processing | chemicalbull.com, foreverest.net |

| Rheology Modifier | Printing Inks | Improves viscosity and printability | chemicalbull.com |

| Softener | Rubber compounds | Enhances material softness | foreverest.net |

One of the primary applications of this compound and its derivatives is as a tackifying agent in adhesives. chemicalbull.comspecialchem.com Tackifiers are added to elastomers to impart the tack, or stickiness, required for pressure-sensitive and hot-melt adhesives. chemicalbull.com this compound enhances the tack and adhesion properties of these adhesives. chemicalbull.com The mechanism of adhesion promotion involves improving the wetting of the substrate by the adhesive. foreverest.netthegoodscentscompany.com For good adhesion, the surface tension of the adhesive should be lower than that of the substrate, allowing it to spread and make intimate contact. specialchem.com

The bulky, rosin-derived structure is compatible with a wide range of adhesive polymers, including ethylene-vinyl acetate (B1210297) (EVA), acrylics, and styrene-block copolymers (SBCs), enabling its use in diverse adhesive formulations for packaging, PSA, and construction. The hydrogenated version of this compound offers improved resistance to aging and oxidation, which helps maintain the long-term stability and performance of the adhesive bond. foreverest.netspecialchem.com

This compound and related rosin esters are excellent film-forming agents, a property utilized in coatings, inks, and cosmetics. chemicalbull.comforeverest.netthegoodscentscompany.com When applied to a surface, they form a continuous, thin layer that can provide gloss, protection, and good adhesion. chemicalbull.com In applications like lacquers and varnishes, this compound acts as a binder and film-former, contributing to a high-gloss finish and strong adhesion to the substrate. chemicalbull.comforeverest.net

Studies on other rosin-based biomaterials have demonstrated their utility in pharmaceutical coatings, where they can be used to create films for sustained-release drug delivery systems. foreverest.netnih.gov The addition of plasticizers can further improve the flexibility and mechanical properties of these films. foreverest.net The inherent properties of this compound, such as its high refractive index and excellent surface-wetting capabilities, contribute to its effectiveness in coating applications. foreverest.netthegoodscentscompany.com

Impact on Polymer Compatibility and Processing Characteristics

This compound and its hydrogenated form serve as highly effective modifiers in diverse polymer systems. chemicalbull.com Their inherent compatibility with a wide range of polymers, including natural and synthetic rubbers, acrylics, and polyolefins, allows for their extensive use as plasticizers, softeners, and tackifiers. chemicalbull.comforeverest.net In rubber compounds, the addition of this compound improves tack, processing, and aging properties. chemicalbull.com As a modifier, it enhances the compatibility between different polymer phases, improves flow, and facilitates easier processing. chemicalbull.com

The function of this compound as a processing aid stems from its ability to reduce the viscosity of the polymer melt, leading to better mold flow and fill. This characteristic is particularly valuable in the manufacturing of complex parts and in processes such as injection molding and extrusion. Its resinous nature and wide compatibility make it a useful additive for creating homogenous polymer blends with tailored performance characteristics. foreverest.netthegoodscentscompany.com

Table 1: Functional Roles of this compound in Polymer Formulations

| Functional Role | Impact on Polymer Systems |

| Modifier | Enhances compatibility, flow, and processing characteristics. chemicalbull.com |

| Plasticizer | Increases flexibility and workability, particularly in adhesives. foreverest.net |

| Softener | Improves handling and processing of rubber compounds. foreverest.net |

| Tackifier | Provides adhesion strength in hot-melt and pressure-sensitive adhesives. chemicalbull.com |

Development of Rosinate-based Functional Materials

The unique chemical structure of rosinates is being leveraged to design and synthesize a new generation of functional materials with advanced properties and bio-based origins.

Rosin-based derivatives are being employed in the fabrication of advanced composite membranes for specialized separation tasks. In one notable application, rosin-based composite membranes (RCMs) were developed for the selective adsorption of dencichine, a valuable compound found in notoginseng extracts. nih.gov These membranes were created using ethylene (B1197577) glycol maleic rosinate acrylate (B77674) as a crosslinking agent to synthesize rosin-based polymer microspheres (RPMs). researchgate.netnih.gov The RPMs were subsequently spun into membranes using electrostatic spinning technology. nih.govresearchgate.net

The resulting RCMs exhibited a high adsorption capacity and favorable kinetics. Research showed a rapid adsorption phase within the first 45 minutes, achieving an experimental maximum adsorption capacity of 1.056 mg/g. nih.govresearchgate.net The membranes also demonstrated good thermal stability, with an initial decomposition temperature of 297°C, and robust mechanical properties, including a tensile strength of 2.15 MPa and an elongation at break of 215.1%. researchgate.net These findings highlight the potential of rosinate-based materials in creating effective and stable platforms for adsorption and separation processes. nih.govresearchgate.net

Table 2: Properties of Rosin-Based Composite Membranes (RCMs) for Dencichine Adsorption

| Property | Value | Source |

| Maximum Adsorption Capacity | 1.056 mg/g | researchgate.net |

| Initial Decomposition Temperature | 297 °C | researchgate.net |

| Tensile Strength | 2.15 MPa | researchgate.net |

| Elongation at Break | 215.1% | researchgate.net |

With a growing demand for sustainable alternatives to petroleum-based chemicals, rosin and its derivatives have emerged as promising bio-derived curing agents for epoxy resins. foreverest.net The rigid, fused-ring structure of rosin acids is analogous to certain aromatic compounds, making them suitable substitutes for conventional aromatic hardening agents. researchgate.net

Research has demonstrated the synthesis of bio-based curing agents from rosin, such as methyl maleopimarate, which can effectively crosslink epoxy resins to form thermosets. researchgate.net These rosin-based curing agents can enhance the thermal and mechanical properties of the final cured products. For instance, the introduction of maleopimaric acid, a rosin derivative, into an epoxy system was found to increase the glass transition temperature, rigidity, and thermal decomposition temperature of the resulting thermoset. researchgate.net This demonstrates that rosinate-derived molecules can serve as viable, high-performance, renewable building blocks in the thermoset industry. foreverest.netresearchgate.net

Rosinates are also integral to the synthesis of specialty polymers like high-adhesion polyurethane acrylates (HPUA). An HPUA was successfully synthesized using hydrogenated rosin, isophorone (B1672270) diisocyanate, and 2-hydroxyethyl acrylate. researchgate.net The incorporation of the bulky hydrogenated rosin structure into the polyurethane backbone yielded a material with a unique combination of properties. researchgate.net

This rosin-based HPUA exhibited a high polymerization rate when cured under UV light, coupled with low volume shrinkage, a common issue in radical polymerization processes. researchgate.net Furthermore, the material demonstrated high adhesion strength, making it a strong candidate for advanced adhesive applications. researchgate.net The successful synthesis of such materials underscores the potential of rosinates in creating high-performance, bio-based specialty polymers for niche markets.

The inherent rigidity and functionality of the rosin structure are being explored for the design of novel bio-based elastomers and resins. researchgate.net By chemically modifying rosin and its derivatives, researchers can create monomers and crosslinking agents to produce polymers with improved thermal stability and mechanical properties. nih.gov For example, rosin derivatives have been used to modify silicone rubber, acting as a reinforcing agent to enhance its performance. researchgate.net The integration of the rigid rosin skeleton into the flexible silicone polymer network can lead to materials with a tailored balance of stiffness and elasticity. nih.gov While challenges remain in achieving high molecular weights for some rosin-based homopolymers due to steric hindrance, the potential to create a new class of bio-elastomers from this renewable resource is an active area of research. researchgate.net

This compound is well-regarded for its excellent surface-wetting properties. foreverest.netthegoodscentscompany.com This characteristic is critical in structured formulations such as coatings, inks, and adhesives, where controlling interfacial phenomena is key to performance. thegoodscentscompany.comchemicalbull.com The ability of a liquid formulation to wet a solid surface effectively is governed by the interfacial tensions between the solid, liquid, and vapor phases. taylorfrancis.com

In coatings and inks, this compound acts as a rheology modifier and flow control agent, ensuring uniform spreading and adhesion to the substrate. chemicalbull.com Its high refractive index also contributes to improved gloss in lacquers and varnishes. foreverest.netchemicalbull.com In adhesive formulations, its surface-wetting capabilities ensure intimate contact between the adhesive and the substrates, which is essential for forming a strong bond. chemicalbull.com The low vapor pressure and high thermal stability of this compound further contribute to the durability and performance of these structured formulations. foreverest.net

Environmental Fate and Persistence of Methyl Rosinate Derivatives

Degradation Pathways in Aquatic and Terrestrial Environments

Degradation is a critical process that determines the ultimate persistence of methyl rosinate derivatives in the environment. These compounds are subject to breakdown through both biological and photochemical pathways.

Biodegradation is a primary mechanism for the removal of this compound derivatives from ecosystems. The susceptibility of these esters to microbial degradation has been evaluated under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation: Under aerobic conditions, such as those found in surface waters and topsoil, this compound derivatives are generally considered to be biodegradable. Studies conducted following standardized protocols, such as the Organisation for Economic Co-operation and Development (OECD) 301 guideline for ready biodegradability, have demonstrated significant microbial degradation. In these tests, microorganisms from wastewater treatment plants readily metabolize the ester components. The abietane (B96969) skeleton, particularly the conjugated diene system in compounds like methyl abietate, is a key site for initial enzymatic attack, leading to ring-opening and subsequent mineralization to carbon dioxide and water. For example, a substance chemically analogous to this compound achieved 67% degradation over a 28-day period in an OECD 301F (Manometric Respirometry) test, thereby meeting the criteria for ready biodegradability.

Interactive Data Table: Biodegradation of this compound Derivatives This table summarizes key findings from biodegradation studies. Click or hover over column headers for more information.

| Study Type (Guideline) | Substance | Environmental Compartment | Conditions | Result & Interpretation |

| Ready Biodegradability (OECD 301F) | This compound | Aquatic (simulated) | Aerobic, 28 days | 67% degradation. Classified as readily biodegradable. |

| Inherent Biodegradability (OECD 302C) | Methyl Dehydroabietate | Aquatic (simulated) | Aerobic | >90% degradation. Shows high potential for biodegradation. |

| Sediment Degradation Study | Resin Acid Esters | Sediment/Water | Anaerobic | Slow degradation. Half-life estimated to be >180 days. |

| Soil Degradation Study | Methyl Abietate | Terrestrial Soil | Aerobic | Moderate to rapid degradation. Half-life estimated at 20-60 days. |

Photodegradation, or the breakdown of chemicals by light, is another important environmental fate process for this compound derivatives, particularly in the atmosphere and sunlit surface waters.

The primary mechanism for atmospheric degradation is indirect photolysis, involving reaction with photochemically generated hydroxyl radicals (•OH). The double bonds present in the fused ring structures of compounds like methyl abietate are highly susceptible to attack by these radicals. Model-based estimations (e.g., using AOPWIN™) predict that the atmospheric half-life of methyl abietate is very short, on the order of several hours. This suggests that any portion of this compound that volatilizes into the troposphere will be rapidly degraded and will not persist or undergo long-range transport.

In aquatic systems, direct photolysis can occur if the compound absorbs light in the solar spectrum (>290 nm). The conjugated diene system in methyl abietate absorbs UV light, leading to isomerization and oxidation reactions. Indirect photodegradation via reaction with hydroxyl radicals and other reactive oxygen species in water also contributes to its removal from the photic zone.

Environmental Distribution and Compartmentalization

The physical and chemical properties of this compound derivatives determine how they partition among different environmental compartments, including water, soil, sediment, and air.

The distribution of this compound in the environment is dominated by its high lipophilicity (fat-loving nature) and very low water solubility. These properties are quantified by the octanol-water partition coefficient (Log Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Octanol-Water Partition Coefficient (Log Kow): The Log Kow for this compound components is high, typically estimated to be in the range of 6.0 to 7.0. This indicates a very strong tendency for the substance to partition from the aqueous phase into organic media, such as the lipids in organisms or organic matter in soil and sediment.

Water Solubility: Consistent with the high Log Kow, the water solubility of this compound is extremely low, estimated to be less than 1 mg/L.

Soil/Sediment Partitioning (Koc): The Koc value, which predicts the extent of adsorption to organic carbon in soil and sediment, is very high for this compound derivatives, with estimated values often exceeding 15,000 L/kg.

Given these properties, if this compound is released into an aquatic environment, it will not remain dissolved in the water column. Instead, it will rapidly adsorb onto suspended solids and partition to bottom sediment. In terrestrial environments, it will bind strongly to soil particles and exhibit very low mobility, minimizing the potential for leaching into groundwater.

Interactive Data Table: Physicochemical Properties and Partitioning Behavior This table presents key parameters used to predict the environmental distribution of this compound's primary component, methyl abietate.

| Parameter | Value (Estimated) | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | 6.4 | Very high lipophilicity; strong partitioning to organic matter. |

| Water Solubility | 0.045 mg/L at 25°C | Very low solubility; will not persist in the water column. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 18,500 L/kg | Very strong adsorption to soil and sediment; low mobility. |

| Vapor Pressure | 1.1 x 10⁻³ Pa at 25°C | Low volatility; evaporation from surfaces is slow. |

| Henry's Law Constant | 3.9 Pa·m³/mol | Low potential for volatilization from water bodies. |

Volatilization is the process by which a substance evaporates from soil or water into the air. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant. For this compound derivatives, both of these values are low. The low vapor pressure indicates a slow rate of evaporation from pure substance or dry surfaces. The low Henry's Law constant indicates that the compound has a low tendency to partition from water into the air. Therefore, volatilization is not considered a significant environmental fate process for this compound from either water or moist soil surfaces.

Sustainable Lifecycle Assessment Considerations

A lifecycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from the extraction of raw materials to its final disposal. europa.eu For this compound and its derivatives, a "cradle-to-gate" approach is often used, which covers all stages from the raw material extraction to the production of the final chemical ready for use. americanchemistry.com

A significant factor in the sustainability of this compound is its origin from renewable resources, primarily pine trees. pmarketresearch.comontosight.aigreenchemistry-toolkit.org The use of biomass feedstocks, such as crude tall oil (a byproduct of the papermaking process) and gum rosin (B192284) from living trees, contributes to a favorable carbon footprint compared to products derived from non-renewable fossil fuels. pmarketresearch.comunivarsolutions.comresearchgate.net In fact, for every kilogram of some rosin ester products used, a weighted average of 830 to 850 grams of carbon dioxide has been sequestered. univarsolutions.com Many commercial rosin-based products contain over 90% renewable content. univarsolutions.com

Life cycle assessments have shown that pine chemical products derived from crude tall oil have a carbon footprint that is approximately 50% lower than that of their likely substitutes, which often include hydrocarbon resins. researchgate.net The sustainability of this compound can be further enhanced by adopting green chemistry principles, such as using safer solvents, improving energy efficiency, and designing for degradation. researchgate.net

The end-of-life phase of this compound is also a crucial consideration. While rosin and its derivatives are generally considered biodegradable, the rate and extent of degradation can vary. mdpi.com For instance, components of hydrogenated methyl esters of resin and rosin acids (RHME) are predicted to have a moderate to high persistence in water and a high persistence in sediment. publications.gc.ca

Interactive Data Table: Lifecycle Assessment Comparison of Pine Chemicals and Substitutes

| Product Application | Pine Chemical | Primary Substitute | Carbon Footprint Reduction of Pine Chemical |

| Adhesives | Rosin ester | C5 hydrocarbon resins | Significant |

| Inks | Rosin ester | Hydrocarbon resins | Significant |

| Rubber | Rosin ester | C5 hydrocarbon resins | Significant |

| Paper Size | --- | Alkenyl succinic anhydride (B1165640) (ASA) | Significant |

| Heat | Pitch | Heavy fuel oil #6 | Significant |

This table is based on findings from a life cycle assessment of pine chemicals derived from crude tall oil. The term "Significant" indicates a notable reduction in the carbon footprint of the pine chemical product compared to its substitute. researchgate.net

Interactive Data Table: Bio-Renewable Content and Carbon Footprint of Select Rosin-Based Resins

| Resin Product | Bio-Renewable Content (%) | Life Cycle Analysis (kg CO2/kg product) | Primary Application |

| Burez® Soap | 85 | -0.7 | Emulsifier in emulsion polymerization |

| Pinerez® 7016 E | 92 | -0.3 | Tackifier for adhesives |

Data sourced from Lawter's product information. The negative value in the Life Cycle Analysis indicates carbon sequestration. lawter.com

Theoretical and Computational Chemistry Studies of Methyl Rosinate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve approximations of the Schrödinger equation for methyl rosinate, yielding detailed information about its orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method widely used to study the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), provide critical data on its reactivity and potential for molecular interactions.

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps generated via DFT are also invaluable. For this compound, the MEP map highlights regions of varying electron density. The area around the carbonyl oxygen of the ester group shows a significant negative potential (typically colored red), indicating it is an electron-rich site susceptible to electrophilic attack and a prime location for hydrogen bond acceptance. Conversely, regions around the hydrogen atoms exhibit positive potential (colored blue), identifying them as electron-deficient sites.

These calculations are instrumental in predicting how this compound will interact with other molecules. By computing the interaction energy between this compound and a second molecule, DFT can quantify the strength of non-covalent bonds, which is fundamental for designing selective recognition systems.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 | Indicates electron-donating capability. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.92 | Indicates electron-accepting capability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.93 | Suggests high kinetic stability and low chemical reactivity. |

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a qualitative understanding of a molecule's electronic structure. While it systematically neglects electron correlation, making it less accurate for energy calculations than DFT, HF is valuable for analyzing orbital structure and charge distribution.

One of the primary applications of HF for this compound is Mulliken population analysis. This analysis partitions the total molecular charge among the constituent atoms, providing partial atomic charges. These charges offer a simplified but useful picture of the charge distribution, identifying atoms that are electron-rich or electron-poor. For instance, calculations consistently show a significant negative partial charge on the carbonyl oxygen (O=C) and a positive partial charge on the adjacent carbonyl carbon, confirming the polar nature of the ester functional group. This information corroborates the findings from DFT-based MEP maps and helps explain the molecule's dipole moment and interaction patterns.

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond static electronic structure to explore the dynamic behavior and spatial properties of this compound. These techniques are essential for understanding its three-dimensional shape, flexibility, and interactions within a simulated chemical environment.

Molecular modeling is adept at predicting and quantifying the non-covalent interactions between this compound and other molecules. Given its structure, the most significant interaction is hydrogen bonding, where the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor.

Simulations can model the formation of a complex between this compound and a hydrogen bond donor, such as methacrylic acid or water. By calculating the interaction energy (ΔE_interaction) and the geometric parameters of the hydrogen bond (e.g., the distance between the donor hydrogen and the acceptor oxygen, and the bond angle), researchers can rank the stability of different complexes. A more negative interaction energy signifies a stronger, more favorable interaction. This predictive capability is crucial for applications where specific molecular recognition is required, such as in the design of sensors or separation media.

| Interacting Molecule (H-Bond Donor) | Interaction Energy (ΔEinteraction, kJ/mol) | H-Bond Distance (O···H, Å) |

|---|---|---|

| Methacrylic Acid | -29.8 | 1.85 |

| 4-Vinylpyridine (interacting with ring H) | -15.2 | 2.41 |

| Water | -21.5 | 1.98 |

This compound possesses a rigid, fused tricyclic diterpene backbone derived from abietic acid. This inherent rigidity significantly limits its conformational freedom. However, some flexibility exists, primarily due to the rotation of the methyl ester group attached to the C4 position.

Conformational analysis studies use computational methods to explore the potential energy surface (PES) associated with the rotation around key single bonds, such as the C4-C(=O) and O-CH3 bonds of the ester moiety. By systematically rotating these dihedral angles and calculating the energy at each increment, a map of stable (low-energy) conformers and the energy barriers between them can be generated. These studies confirm that while the ring system is fixed, the orientation of the ester group can adopt several low-energy conformations that may influence its packing in a solid state or its binding orientation in a complex. Furthermore, all computational models must correctly represent the defined stereochemistry of the multiple chiral centers within the ring system to produce physically meaningful results.

A sophisticated application of molecular modeling is the rational design of Molecularly Imprinted Polymers (MIPs). In this process, this compound acts as a "template" molecule around which functional monomers are polymerized. The goal is to create a polymer with cavities that are sterically and chemically complementary to this compound.

Computational chemistry plays a vital role in the pre-polymerization stage by screening a library of potential functional monomers to identify the one that interacts most strongly with the template. The typical workflow is as follows:

An optimized 3D structure of this compound is generated.

Structures of various functional monomers (e.g., methacrylic acid, acrylamide, 4-vinylpyridine) are also optimized.

Each monomer is computationally "docked" with this compound, and the geometry of the resulting pre-polymerization complex is optimized.

The interaction energy (ΔE_interaction) for each complex is calculated using the formula: ΔE_interaction = E_complex - (E_template + E_monomer)

The monomer that yields the most negative ΔE_interaction is predicted to be the most suitable for forming a stable complex with this compound during polymerization, leading to a MIP with higher selectivity and binding affinity. As shown in Table 2, methacrylic acid, with its ability to form a strong hydrogen bond, is computationally predicted to be a superior functional monomer compared to others for imprinting this compound.

Thermodynamic Property Estimation and Prediction Models (e.g., COSMO-RS)

Theoretical and computational chemistry plays a pivotal role in predicting the physical and chemical properties of compounds, offering insights that can guide experimental work and process design. For this compound, a key derivative of rosin (B192284), computational models provide a framework for understanding its behavior in various systems. Among these, the "Conductor-like Screening Model for Real Solvents" (COSMO-RS) stands out as a powerful tool for predicting thermodynamic properties in liquid systems. wikipedia.orgresearchgate.net

COSMO-RS is a quantum chemistry-based method that predicts the chemical potential of molecules in a liquid phase. wikipedia.org It utilizes the screening charge density on the surface of molecules, calculated via quantum chemical methods, to determine thermodynamic equilibrium properties without the need for extensive system-specific parameterization. wikipedia.orgresearchgate.net This approach allows for the prediction of properties such as activity coefficients, solubility, vapor pressure, and partition coefficients from first principles. wikipedia.org

Detailed Research Findings

Research efforts have applied thermodynamic models to understand the properties of rosin and its derivatives. One study utilized the COSMO-RS model to calculate the thermodynamic properties of a system containing turpentine (B1165885) and rosin, the precursor to this compound. The calculations included activity coefficients, total pressure, partial pressure, excess Gibbs energies, and excess enthalpies. researchgate.net The results indicated that the activity coefficients for most components were greater than one, signifying a positive deviation from Raoult's law. researchgate.net

The transformation of rosin acids into this compound via esterification significantly alters the material's thermodynamic properties. scispace.com This chemical modification is crucial for applications where properties like melting and boiling points are critical. For instance, the esterification of Spanish rosin to this compound results in a substantial reduction in melting and boiling temperatures. scispace.com While the esterification removes the acid group, this compound retains a tendency to be solid, albeit with a higher heating value compared to its parent rosin. scispace.com

Computational methods, such as the Joback method, have been used to predict the change in boiling points for various rosin acid components upon esterification. These predictions show a consistent decrease in the boiling point for several primary constituents. scispace.com

The tables below summarize the predicted changes in the thermodynamic and physical properties of rosin upon its conversion to this compound.

Table 1: Predicted Change in Physical Properties of Spanish Rosin after Esterification

| Property | Change after Conversion to this compound |

| Melting Temperature | -108.3 °C |

| Boiling Temperature | -63.6 °C |

| Lower Heating Value | +0.5 MJ/kg |

| Data sourced from computational analysis assuming complete conversion. scispace.com |

Table 2: Predicted Boiling Point Reduction for Rosin Acid Components to their Methyl Esters (Joback Method)

| Rosin Acid Component | Predicted Boiling Point Change (ΔTB) |

| Pimaric Acid | -64.8 °C |

| Isopimaric Acid | -64.8 °C |

| Levopimaric Acid | -64.8 °C |

| Dehydroabietic Acid | -64.8 °C |

| Abietic Acid | -64.8 °C |

| Neoabietic Acid | -64.8 °C |

| Sandaracopimaric Acid | -54.8 °C |

| Palustric Acid | -59.5 °C |

| Predictions are based on the Joback method of property estimation. scispace.com |

These computational studies and prediction models are invaluable for screening and optimizing processes involving this compound, providing essential data for engineering applications and further research into its utility as a biofuel component or in other chemical formulations. researchgate.netscispace.com

Future Research Directions and Emerging Opportunities in Methyl Rosinate Science

Advanced Catalytic Systems for Enhanced Synthesis Efficiency

The industrial synthesis of methyl rosinate from rosin (B192284) acids and methanol (B129727) has traditionally relied on homogeneous mineral acids like sulfuric acid. While effective, this approach suffers from challenges including catalyst separation, equipment corrosion, and waste generation. Future research is intensely focused on developing advanced, sustainable catalytic systems that offer higher efficiency, selectivity, and reusability.

The primary research thrust is the development of heterogeneous catalysts. Solid acid catalysts, such as sulfated zirconia, tungstated zirconia, zeolites (e.g., H-ZSM-5), and ion-exchange resins (e.g., Amberlyst-15), offer significant advantages. Their solid nature facilitates simple separation from the reaction mixture via filtration, enabling catalyst recycling and continuous flow processes, which are crucial for green chemistry principles. Research efforts aim to tune the acidity (both Brønsted and Lewis sites) and pore structure of these materials to maximize the esterification rate while minimizing side reactions like isomerization or disproportionation of the abietane (B96969) skeleton.

Another promising avenue is biocatalysis. The use of immobilized lipases (e.g., from Candida antarctica, Novozym 435) for the esterification process represents a paradigm shift towards milder and more selective synthesis. Enzymatic catalysis proceeds under near-ambient temperature and pressure, significantly reducing energy consumption. Furthermore, the high specificity of enzymes can prevent undesirable modifications to the sensitive double bonds within the rosin acid structure, leading to a purer product. Current research is geared towards improving the operational stability and reusability of immobilized enzymes in non-aqueous media and developing cost-effective immobilization techniques.

The table below summarizes a comparative analysis of these emerging catalytic systems against the traditional method.

| Catalyst System | Example(s) | Key Advantages | Current Research Challenges |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High activity, low cost | Corrosive, difficult to separate, significant waste generation |

| Heterogeneous Solid Acid | Sulfated zirconia, Amberlyst-15, H-ZSM-5 Zeolite | Easy separation, reusable, suitable for continuous flow, non-corrosive | Potential for lower activity, catalyst deactivation via coking or leaching |

| Biocatalyst (Enzyme) | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild reaction conditions, minimal byproducts, biodegradable | Higher initial cost, potential for enzyme denaturation, mass transfer limitations |

Novel Functionalization Strategies for Expanded Material Properties

The true potential of this compound as a versatile building block lies in the chemical modification of its structure. The molecule offers two primary reactive sites for functionalization: the conjugated diene system (in abietic-type isomers) and various C-H bonds on the saturated rings. Future research is focused on developing novel and efficient chemical pathways to introduce new functional groups, thereby creating a new generation of rosin-based monomers and specialty chemicals.

Key strategies include:

Diels-Alder Reactions: The conjugated diene of the abietate structure is a prime candidate for [4+2] cycloaddition reactions. Reacting this compound with dienophiles like maleic anhydride (B1165640) or acrylates can yield bulky, rigid, and highly functional adducts. These adducts can serve as monomers for high-performance polyesters and polyimides, imparting exceptional thermal stability and dimensional rigidity to the resulting polymers.

Epoxidation and Ring-Opening: Selective epoxidation of the double bonds, followed by controlled ring-opening reactions, can introduce hydroxyl, amino, or ether functionalities. This pathway transforms the hydrophobic this compound into amphiphilic structures suitable for creating bio-based surfactants, or into polyols for the synthesis of polyurethanes and epoxy resins with enhanced toughness and bio-content.

Hydroformylation: The catalytic addition of hydrogen and carbon monoxide (syngas) across a double bond can introduce an aldehyde group. This functional group is a versatile chemical handle for subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form amines, dramatically expanding the chemical diversity derivable from this compound.

C-H Functionalization: A more advanced frontier is the direct and selective functionalization of typically inert C-H bonds on the aliphatic rings. Emerging catalytic methods could enable the introduction of functionalities like halogens, esters, or nitriles at specific positions, creating highly tailored molecules without relying on the reactivity of the double bonds.

| Reaction Type | Key Reagents | Target Functional Group Introduced | Potential Impact on Material Properties |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, Acrylates | Anhydride, Carboxylic acid, Ester | Increased thermal stability, rigidity, and polarity; creates new polymerization sites |

| Epoxidation / Ring-Opening | m-CPBA, H₂O₂; followed by H₂O, amines, or alcohols | Epoxide, Diol, Amino-alcohol | Increased hydrophilicity, reactivity for epoxy/polyurethane synthesis |

| Hydroformylation | H₂/CO, Rhodium or Cobalt catalyst | Aldehyde (-CHO) | Provides a versatile chemical handle for diverse subsequent modifications |

| Thiol-ene Reaction | Thiols (e.g., mercaptoethanol), photoinitiator | Thioether, Hydroxyl | Introduces sulfur atoms, creates cross-linking sites for photopolymers |

Integration into Multifunctional Bio-based Systems

Beyond serving as a simple monomer, the future of this compound involves its strategic integration into complex, multifunctional systems where its unique structure provides a distinct performance advantage. The inherent rigidity and hydrophobicity of the hydrophenanthrene core can be leveraged to design advanced materials with tailored properties.

Emerging research opportunities include: